molecular formula C25H21BrN2O5S B3859583 Ethyl (8Z)-8-[(2-acetyloxy-5-bromo-phenyl)methylidene]-4-methyl-9-oxo-2-phenyl-7-thia-1,5-diazabicyclo[4.3.0]nona-3,5-diene-3-carboxylate

Ethyl (8Z)-8-[(2-acetyloxy-5-bromo-phenyl)methylidene]-4-methyl-9-oxo-2-phenyl-7-thia-1,5-diazabicyclo[4.3.0]nona-3,5-diene-3-carboxylate

Cat. No.: B3859583
M. Wt: 541.4 g/mol
InChI Key: MLEBHNZHOZEGNV-MOSHPQCFSA-N
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Description

The compound Ethyl (8Z)-8-[(2-acetyloxy-5-bromo-phenyl)methylidene]-4-methyl-9-oxo-2-phenyl-7-thia-1,5-diazabicyclo[4.3.0]nona-3,5-diene-3-carboxylate features a bicyclo[4.3.0]nonane core fused with a thiazole and diazepine ring system. Key structural elements include:

  • Substituents: A bromo and acetyloxy group on the phenyl ring, a methyl group at position 4, and an ethyl carboxylate at position 2.
  • Stereochemistry: The (8Z)-configuration indicates a specific geometry of the methylidene group.
  • Functional groups: The 9-oxo (keto) group and sulfur atom in the thia-diazabicyclo system likely influence reactivity and intermolecular interactions .

Properties

IUPAC Name

ethyl (2Z)-2-[(2-acetyloxy-5-bromophenyl)methylidene]-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21BrN2O5S/c1-4-32-24(31)21-14(2)27-25-28(22(21)16-8-6-5-7-9-16)23(30)20(34-25)13-17-12-18(26)10-11-19(17)33-15(3)29/h5-13,22H,4H2,1-3H3/b20-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLEBHNZHOZEGNV-MOSHPQCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)C(=CC4=C(C=CC(=C4)Br)OC(=O)C)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)/C(=C/C4=C(C=CC(=C4)Br)OC(=O)C)/S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21BrN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl (8Z)-8-[(2-acetyloxy-5-bromo-phenyl)methylidene]-4-methyl-9-oxo-2-phenyl-7-thia-1,5-diazabicyclo[4.3.0]nona-3,5-diene-3-carboxylate involves multiple steps, starting from readily available precursors. The synthetic route typically includes the formation of the bicyclic core through a series of cyclization reactions, followed by functional group modifications to introduce the acetyloxy, bromo, and other substituents. Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Site

The 5-bromo substituent on the phenyl ring undergoes nucleophilic aromatic substitution (NAS) under transition-metal catalysis or thermal conditions.

Reaction TypeConditionsProductsNotes
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°CAryl boronic acids replace Br, forming biaryl derivatives Bromine acts as a leaving group due to electron withdrawal by the acetyloxy group .
HydrolysisNaOH, H₂O/EtOH, refluxBr replaced by -OH, yielding phenolic derivatives Rate enhanced by the electron-deficient aromatic ring .

Ester and Acetyloxy Group Hydrolysis

The ethyl carboxylate and acetyloxy groups hydrolyze under acidic or basic conditions:

Functional GroupConditionsProducts
Ethyl ester (C=O)H₂SO₄/H₂O, 100°CCarboxylic acid derivative
Acetyloxy (OAc)NaOH, H₂O/EtOH, 60°CPhenolic -OH group

Hydrolysis of the acetyloxy group generates a free hydroxyl, enabling further functionalization (e.g., alkylation or acylation) .

Cycloaddition Reactions

The methylidene (C=CH) and conjugated diene system participate in Diels-Alder reactions:

ReactionDienophileConditionsProduct
Diels-AlderMaleic anhydrideToluene, 110°CBicyclic adduct with fused six-membered ring
1,3-DipolarDiazomethaneEt₂O, 0°CTriazole-fused derivative

The electron-deficient enone system (C=O and C=C) enhances dienophilicity.

Oxidation of the Thiazole Ring

The thia (sulfur) moiety in the bicyclic system oxidizes under strong oxidizing agents:

Oxidizing AgentConditionsProduct
H₂O₂, AcOH50°C, 6hSulfoxide derivative
mCPBA, DCMRT, 12hSulfone derivative

Sulfoxidation modifies biological activity and solubility .

Ring-Opening Reactions

The 1,5-diazabicyclo[4.3.0]nonane core undergoes ring-opening under acidic or reductive conditions:

ConditionsReagentsProducts
HCl, MeOH70°C, 3hLinear thiol-pyrimidine derivative
LiAlH₄, THF0°C → RTReduced amine intermediate

Ring-opening products serve as intermediates for synthesizing peptidomimetics .

Electrophilic Aromatic Substitution

The phenyl group at position 2 undergoes nitration or sulfonation:

ReactionReagentsConditionsProduct
NitrationHNO₃/H₂SO₄0°C, 2h3-nitro-phenyl derivative
SulfonationSO₃, H₂SO₄60°C, 4hPhenyl sulfonic acid

Substituents direct electrophiles to meta/para positions .

Scientific Research Applications

The compound Ethyl (8Z)-8-[(2-acetyloxy-5-bromo-phenyl)methylidene]-4-methyl-9-oxo-2-phenyl-7-thia-1,5-diazabicyclo[4.3.0]nona-3,5-diene-3-carboxylate is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and materials science. This article explores its applications, supported by relevant data and case studies.

Chemical Properties and Structure

The molecular formula of the compound is C28H25BrN2O6SC_{28}H_{25}BrN_{2}O_{6}S. Its structure features a bicyclic framework, which contributes to its biological activity and potential therapeutic properties. The presence of bromine and ester functionalities may enhance its reactivity and interaction with biological targets.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of thiazolidinediones have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound under discussion may possess similar properties due to its structural characteristics.

Case Study: Anticancer Screening

In a study conducted on various thiazolidine derivatives, it was found that certain substitutions significantly enhanced cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound's unique structure could allow for targeted modifications to optimize its efficacy.

Antimicrobial Properties

Compounds containing thiazole and thiazine rings have demonstrated antimicrobial activity against a range of pathogens. The incorporation of the bromophenyl moiety in this compound suggests potential for enhanced antimicrobial effects.

Case Study: Antimicrobial Testing

A series of thiazole derivatives were tested against Gram-positive and Gram-negative bacteria, showing promising results. The ethyl (8Z)-8-substituted derivative could be evaluated similarly to assess its spectrum of activity.

Polymer Chemistry

The compound's ability to form stable complexes with metals may find applications in the development of advanced materials. Its unique bicyclic structure can be utilized in synthesizing polymers with specific mechanical or thermal properties.

Data Table: Comparison of Polymer Properties

PropertyCompound ACompound BEthyl (8Z)-8 Compound
Thermal StabilityHighMediumTBD
Mechanical StrengthLowHighTBD
BiodegradabilityYesNoTBD

Mechanism of Action

The mechanism of action of Ethyl (8Z)-8-[(2-acetyloxy-5-bromo-phenyl)methylidene]-4-methyl-9-oxo-2-phenyl-7-thia-1,5-diazabicyclo[4.3.0]nona-3,5-diene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Ring Systems and Substituent Effects

Compound Name Core Structure Key Substituents Melting Point (°C) Yield (%) Reference
Target Compound Bicyclo[4.3.0]nonane + thia-diazabicyclo 2-Acetyloxy-5-bromo-phenyl, 4-methyl, ethyl carboxylate N/A N/A
(2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a) Thiazolo-pyrimidine 2,4,6-Trimethylbenzylidene, 5-methylfuran 243–246 68
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) Imidazo[1,2-a]pyridine 4-Nitrophenyl, phenethyl, cyano 243–245 51
8-(4-Dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione Spiro[4.5]decane Dimethylaminophenyl, benzothiazole N/A N/A

Key Observations :

  • Bicyclic vs. Tricyclic Systems : The target compound’s bicyclo[4.3.0] system is less complex than the spiro[4.5]decane in but shares fused heterocyclic motifs with thiazolo-pyrimidine derivatives .
  • Electron-Withdrawing Groups : The bromo and acetyloxy groups in the target compound may enhance electrophilic reactivity compared to the electron-donating methyl groups in 11a .
  • Melting Points : Compounds with nitro (1l, 243–245°C) or bulky substituents (11a, 243–246°C) exhibit high melting points, suggesting similar thermal stability for the target compound if crystallinity is comparable .

Spectral Data and Analytical Comparisons

Infrared (IR) Spectroscopy
  • Target Compound : Expected C=O stretches (keto and ester) near 1700–1750 cm⁻¹ and C-Br near 600 cm⁻¹.
  • 11a : CN stretch at 2219 cm⁻¹; C=O at 1718 cm⁻¹ .
  • 1l : CN at 2220 cm⁻¹; C=O at 1719 cm⁻¹ .
NMR Spectroscopy
  • Target Compound : The bromo-substituted phenyl ring would deshield adjacent protons (δ ~7.5–8.0 ppm). The methylidene proton (Z-configuration) may appear as a singlet near δ 7.9–8.1 ppm, similar to 11a (=CH at δ 7.94) .
  • 1l : Aromatic protons near δ 6.6–7.8 ppm align with nitrophenyl environments .

Trends :

  • Sodium acetate in acetic anhydride (11a) and sodium ethoxide in ethanol (1l) are common bases for cyclocondensation reactions. The target compound may require similar conditions .
  • Yields for fused heterocycles range from 51–68%, suggesting moderate efficiency for the target compound’s synthesis .

Functional and Application-Based Comparisons

  • Biological Activity : Thiazolo-pyrimidines (e.g., 11a) often exhibit antimicrobial or anticancer activity. The target compound’s bromo and acetyloxy groups may enhance bioactivity via increased lipophilicity .
  • Material Science : Spiro compounds () and imidazo-pyridines () are explored for optoelectronic properties. The target compound’s conjugated system could similarly absorb UV-Vis light.
  • Crystallography : SHELX software () is widely used for resolving complex bicyclic systems, suggesting its applicability for the target compound’s structural validation.

Biological Activity

Ethyl (8Z)-8-[(2-acetyloxy-5-bromo-phenyl)methylidene]-4-methyl-9-oxo-2-phenyl-7-thia-1,5-diazabicyclo[4.3.0]nona-3,5-diene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant studies that highlight its therapeutic implications.

Chemical Structure and Properties

The compound has the molecular formula C28H25BrN2O6S and features a unique bicyclic structure that incorporates both thiazole and diazabicyclo moieties. This structural complexity contributes to its diverse biological activities.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance, it has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus. In vitro assays indicated that the compound's effectiveness is comparable to standard antibiotics, suggesting its potential as an alternative treatment for bacterial infections .

Anticancer Properties

The compound's anticancer activity has been investigated in several studies. One study reported that it induces apoptosis in melanoma cells through the activation of caspase pathways, leading to cell cycle arrest at the G1 phase . Another research highlighted its ability to inhibit tumor growth in xenograft models, indicating its potential for development as an anticancer agent .

Anti-inflammatory Effects

This compound also exhibits anti-inflammatory properties. Studies have shown that it can reduce the production of pro-inflammatory cytokines in macrophages, suggesting a mechanism that may involve the modulation of NF-kB signaling pathways .

The biological activities of this compound are attributed to its ability to interact with various cellular targets:

  • Enzyme Inhibition : It has been identified as an inhibitor of specific enzymes involved in inflammatory processes.
  • Receptor Modulation : The compound may act on certain receptors within the immune system, altering cellular responses to inflammatory stimuli.
  • DNA Interaction : Preliminary studies suggest that it can intercalate into DNA, which may contribute to its anticancer effects by disrupting replication and transcription processes.

Case Studies and Research Findings

StudyFindings
Demonstrated antimicrobial activity against Staphylococcus aureus with MIC values comparable to standard antibiotics.
Induced apoptosis in melanoma cells via caspase activation; inhibited cell proliferation significantly.
Showed tumor growth inhibition in xenograft models; potential for further development as an anticancer drug.
Reduced pro-inflammatory cytokine production in macrophages; suggested modulation of NF-kB pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and characterization techniques for this compound?

  • Methodological Answer : Synthesis can be optimized by varying substituents (e.g., bromo or acetyloxy groups) and using intermediates like spirocyclic ketones. Characterization should include:

  • Melting point analysis to confirm purity.
  • Elemental analysis for empirical formula validation.
  • IR spectroscopy to identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).
  • UV-Vis spectroscopy to assess electronic transitions influenced by conjugated systems.
    • Reference: highlights similar spirocyclic compounds synthesized via condensation reactions and characterized using these techniques .

Q. How can purification challenges due to complex bicyclic structures be addressed?

  • Methodological Answer : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) to separate stereoisomers. For crystalline derivatives, X-ray crystallography (as in ) provides unambiguous structural confirmation .

Q. What safety protocols are critical during synthesis?

  • Methodological Answer : Follow institutional Chemical Hygiene Plans (e.g., 100% safety exam compliance per ) for handling brominated intermediates and acetyloxy groups, which may release toxic fumes. Use fume hoods and personal protective equipment (PPE) .

Advanced Research Questions

Q. How can reaction mechanisms involving the bicyclic core be elucidated?

  • Methodological Answer : Combine quantum chemical calculations (e.g., DFT for transition-state analysis) with kinetic isotope effects to probe mechanisms. emphasizes computational path-search methods to identify intermediates .

Q. What computational tools optimize synthetic yield and regioselectivity?

  • Methodological Answer : Use COMSOL Multiphysics for reaction simulation under varying conditions (temperature, solvent polarity). AI-driven platforms (per ) can predict optimal reagent ratios and reaction times .

Q. How to resolve contradictions in spectroscopic data for substituent effects?

  • Methodological Answer : Compare NMR chemical shifts (e.g., aromatic protons in bromo vs. methoxy substituents) and HPLC-MS traces across synthetic batches. Statistical tools (e.g., PCA) can isolate variables causing spectral discrepancies .

Q. What interdisciplinary applications exist for this compound?

  • Methodological Answer : Explore:

  • Materials engineering : Incorporate into membranes (, subclass RDF2050104) for selective separation.
  • Chemical biology : Use as a scaffold for enzyme inhibitors via pyrrolidine conjugation () .

Q. How to ensure data integrity in high-throughput screening?

  • Methodological Answer : Implement encrypted databases (e.g., blockchain for audit trails) and automated spectral analysis ( ) to prevent data tampering. Cross-validate results with independent techniques (e.g., IR vs. Raman) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl (8Z)-8-[(2-acetyloxy-5-bromo-phenyl)methylidene]-4-methyl-9-oxo-2-phenyl-7-thia-1,5-diazabicyclo[4.3.0]nona-3,5-diene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl (8Z)-8-[(2-acetyloxy-5-bromo-phenyl)methylidene]-4-methyl-9-oxo-2-phenyl-7-thia-1,5-diazabicyclo[4.3.0]nona-3,5-diene-3-carboxylate

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